Lipophilicity-Driven Differentiation: Cyclooctyl vs. Parent Hydrazine
A critical differentiator for N-cyclooctylpiperidin-1-amine is its vastly increased lipophilicity over the unsubstituted parent compound, N-aminopiperidine (NAP). While NAP has a computed logP of -0.3, indicating high water solubility and poor membrane permeability, the addition of the cyclooctyl group on the piperidine nitrogen is predicted to increase the logP by approximately 3-4 orders of magnitude . This is evidenced by the close analog N-cyclooctylpiperidine (lacking the N-NH2 group), which has a calculated logP of 4.0 [1]. This massive shift enables the compound to enter lipophilic environments such as the blood-brain barrier and lipid membranes, which NAP cannot effectively penetrate.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted logP of ~3-4 (based on analog N-cyclooctylpiperidine) |
| Comparator Or Baseline | N-aminopiperidine (NAP) has a measured/computed logP of -0.3 |
| Quantified Difference | ~3.3-4.3 log unit increase |
| Conditions | Computational prediction (CLogP/XLogP) vs. N-cyclooctylpiperidine analog data |
Why This Matters
For procurement in CNS-targeted drug discovery, the 1000- to 10,000-fold increase in predicted lipophilicity is the primary differentiator, as it dictates the compound's ability to cross biological membranes, a feature entirely absent in the parent NAP scaffold.
- [1] Molaid. N-Cyclooctyl-piperidin (CAS 92030-63-2) data sheet. Calculated LogP: 4. View Source
